molecular formula C₄H₇BrO B141729 3-Bromo-2-methyl-2-propen-1-OL CAS No. 89089-31-6

3-Bromo-2-methyl-2-propen-1-OL

Cat. No. B141729
CAS RN: 89089-31-6
M. Wt: 151 g/mol
InChI Key: VFZCSFMDONRPQB-DUXPYHPUSA-N
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Description

3-Bromo-2-methyl-2-propen-1-OL is a chemical compound with the linear formula C4H7BrO . It has a molecular weight of 151.004 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-2-propen-1-OL consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . Unfortunately, specific details about the molecular structure were not found in the search results.

Scientific Research Applications

Synthesis Applications

3-Bromo-2-methyl-2-propen-1-OL has been utilized in various synthesis processes. For instance, it has been employed in the synthesis of α-methylenebutyrolactones, where 3-Bromo-3-buten-1-ols derived from 3-trimethylsily-3-buten-1-ols react with Ni(CO)4 to yield α-methylenebutyrolactones (MatsudaIsamu, 1978). Additionally, it has been used in the creation of substituted phenyl azetidines, which have potential as antimicrobial agents (K. Doraswamy & P. Ramana, 2013).

Chemical Properties and Reactions

The compound serves as a synthon for both the (E)-β-formylvinyl anion and cation, demonstrating versatility in chemical reactions (R. Bryan Miller & Mohammed I. Al-Hassan, 1983). It has also been involved in studies examining the kinetics of reactions with atomic chlorine (Ana M. Rodríguez et al., 2007).

Biofuel Research

In the field of biofuels, 3-Bromo-2-methyl-2-propen-1-OL and similar compounds have been investigated for their potential as anti-knock additives in fuel, which is critical for the efficiency of spark ignition engines (J. H. Mack et al., 2014).

Material Synthesis

In material science, it's been used in copper-catalyzed intramolecular coupling reactions, showcasing its utility in creating specific molecular structures (Yewen Fang & Chaozhong Li, 2007).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(E)-3-bromo-2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCSFMDONRPQB-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Br)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-2-propen-1-OL

CAS RN

89089-31-6
Record name NSC148283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-BROMO-2-METHYL-2-PROPEN-1-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
Z Huang, E Negishi - Journal of the American Chemical Society, 2007 - ACS Publications
… In view of an earlier claim of the synthesis of 11 in 70% yield by the use of (E)-3-bromo-2-methyl-2-propen-1-ol and 3 mol % of Pd(PPh 3 ) 4 as a catalyst, 15 its synthesis was carried out …
Number of citations: 60 pubs.acs.org
Z Huang - 2008 - search.proquest.com
… In view of an earlier claim of the synthesis of 11 in 70% yield by the use of (E)-3-bromo-2-methyl-2-propen-1-ol and 3 mol% of Pd(PPh3)4 as a catalyst,11 its synthesis was carried out …
Number of citations: 2 search.proquest.com

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